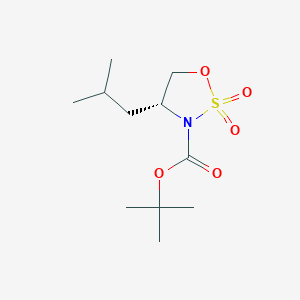
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea)
Vue d'ensemble
Description
Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) is a chemical compound with the molecular formula C12H18N4O2. It is a derivative of urea, characterized by the presence of a hexadiyne chain and ethyl groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) typically involves the reaction of ethyl isocyanate with a hexadiyne diol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) involves similar synthetic routes but with larger reactors and more efficient catalysts. The process is designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) include other urea derivatives with different substituents, such as:
- Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-methyl-)
- Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-propyl-)
Uniqueness
What sets Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-ethyl-3-[6-(ethylcarbamoylamino)hexa-2,4-diynyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-4,9-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCYYKFTWPGYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC#CC#CCNC(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243804 | |
| Record name | Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98786-22-2 | |
| Record name | Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098786222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine](/img/structure/B8096369.png)



![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester](/img/structure/B8096387.png)


![(3R,4R)-4-Isopropylamino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol](/img/structure/B8096405.png)





![Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate](/img/structure/B8096449.png)
